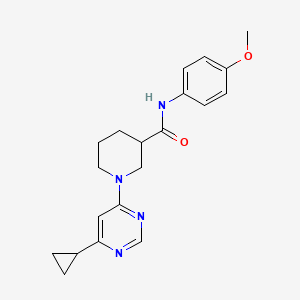

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. CPP's ability to selectively block the NMDA receptor has made it a valuable tool in scientific research for investigating the role of this receptor in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Pharmacological Properties and Clinical Use

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide, due to its structural and chemical characteristics, may be related to pharmacodynamic and pharmacokinetic properties found in similar piperidine derivatives. For instance, cisapride, a substituted piperidinyl benzamide, has shown efficacy in facilitating or restoring gastrointestinal motility, indicating the potential of related compounds in gastrointestinal disorders without significant central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 1988). Such compounds may enhance acetylcholine release in the myenteric plexus, suggesting a similar mechanism could be explored for the subject compound in scientific research.

Chemical Structure and Biological Activities

Piperazine derivatives, including phenothiazines, have shown a range of promising biological activities. With over 50 main structures documented, these compounds exhibit antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, among others. The efficacy of phenothiazines, for instance, results from interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing biological membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011). This highlights the potential of exploring 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide in similar contexts.

Synthetic Pathways and Catalysts

The synthesis of complex molecules like 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide benefits from advancements in catalysis. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds reveals the importance of organocatalysts, metal catalysts, and green solvents in developing pharmaceutical and medicinal compounds. Such studies underscore the efficiency and versatility of catalytic methods in generating structurally diverse and bioactive molecules (Parmar, Vala, & Patel, 2023).

Potential for Novel Therapeutic Applications

The investigation of piperazine derivatives has yielded compounds with significant antineoplastic, antimicrobial, and analgesic properties. The review of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, for example, emphasizes the role of piperazine-based molecules in developing new therapeutic agents. This highlights the potential for 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide to be studied as a candidate for various pharmacological applications, given its structural similarity to these bioactive compounds (Philip et al., 2020).

Propiedades

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-26-17-8-6-16(7-9-17)23-20(25)15-3-2-10-24(12-15)19-11-18(14-4-5-14)21-13-22-19/h6-9,11,13-15H,2-5,10,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEGIDPKXCBRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)

![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)

![2-Chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylacetamide](/img/structure/B2967892.png)

![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2967900.png)

![4-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2967903.png)

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)